Ocaperidone is a benzisoxazolyl piperidine derivative classified as an atypical antipsychotic. [, , ] Although its development for the treatment of schizophrenia was discontinued, Ocaperidone remains a valuable tool in scientific research, particularly in neuroscience and pharmacology. Its high affinity for serotonin 5-HT2 and dopamine D2 receptors makes it useful for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. [, , ]
Ocaperidone belongs to the class of benzisoxazole antipsychotics, which are known for their efficacy in treating schizophrenia and other psychiatric disorders. Its chemical structure allows it to interact with various neurotransmitter receptors, primarily dopamine and serotonin receptors, which are crucial in managing psychotic symptoms .
The synthesis of ocaperidone involves several steps, culminating in a convergent approach that combines key intermediates. The final synthetic step connects 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This method highlights the importance of specific reaction conditions and the choice of reagents to achieve high yields and purity of the final product .
Ocaperidone's molecular formula is CHFNO, indicating a complex structure with multiple functional groups. The molecule features a benzisoxazole core linked to a piperidine ring and a pyrimidine moiety.
Ocaperidone undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include nucleophilic substitutions and cyclization processes.
Ocaperidone primarily acts as an antagonist at dopamine D receptors and serotonin 5-HT receptors, which are pivotal in modulating mood and behavior.
Ocaperidone exhibits several notable physical and chemical properties that influence its pharmacological profile.
Ocaperidone has been primarily researched for its potential use in treating schizophrenia due to its receptor profile that targets both dopamine and serotonin systems.
Despite its promising pharmacological profile, ocaperidone's development was curtailed due to safety concerns. Further research may focus on modifying its structure to enhance efficacy while minimizing side effects .
The benzisoxazole moiety represents a privileged scaffold in central nervous system (CNS) drug discovery, characterized by its versatile binding properties and metabolic stability. This heterocyclic ring system emerged as a critical pharmacophore in antipsychotic design due to its ability to modulate multiple neurotransmitter receptors simultaneously. Early benzisoxazole derivatives like risperidone (introduced in 1993) demonstrated that combining serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism could achieve antipsychotic efficacy with reduced extrapyramidal side effects compared to first-generation agents [7] [9]. This "atypical" profile was attributed to the scaffold's optimal stereoelectronic configuration, enabling balanced interactions with aminergic receptors [7].
Structural modifications of the benzisoxazole core facilitated fine-tuning of receptor selectivity. For example:
Table 1: Key Benzisoxazole-Derived Antipsychotics and Their Receptor Profiles
Compound | Benzisoxazole Substitution | Primary Targets | Clinical Advantage |
---|---|---|---|
Risperidone | 3-(2-hydroxyethyl)piperidine | D₂, 5-HT₂A | Reduced EPS vs haloperidol |
Paliperidone | 9-Hydroxy metabolite | D₂, 5-HT₂A | Linear pharmacokinetics |
Iloperidone | 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one | D₂/5-HT₂A/α1 | Minimal weight gain |
Ocaperidone | 3-(piperidin-4-yl)-6-fluorobenzisoxazole | D₂, 5-HT₂A, α-adrenergic | Multireceptor engagement |
Janssen Pharmaceuticals pioneered systematic structure-activity relationship (SAR) studies of neuroleptics in the 1980s, establishing a high-throughput screening paradigm for dopamine receptor ligands. This pipeline combined:
Within this framework, Ocaperidone (designated R 79,598) was synthesized as a member of the benzisoxazolyl piperidine series exploring substitutions at the 3-position of the heterocycle. Pharmacological characterization revealed its balanced multireceptor profile:
This receptor signature positioned Ocaperidone as an atypical antipsychotic candidate, with preclinical studies demonstrating suppression of apomorphine-induced stereotypy (indicating central D₂ blockade) and avoidance of catalepsy at therapeutic doses (suggesting low extrapyramidal risk) [1] [4]. The compound’s molecular design reflected Janssen’s strategic shift toward multi-target ligands, departing from selective D₂ antagonists like haloperidol [2] [8].
Despite promising preclinical data, Ocaperidone faced developmental challenges typical of CNS drugs: optimizing blood-brain barrier penetration, metabolic stability, and safety profiles. In the early 2000s, Janssen’s neuroleptic portfolio consolidation led to strategic out-licensing of experimental compounds including Ocaperidone [6]. The French biotech Neuro3d SA acquired developmental rights, leveraging specialized assays for CNS target validation. Neuro3d’s contributions included:
In April 2007, German drug discovery firm Evotec AG executed a share-for-share transaction acquiring Neuro3d, integrating Ocaperidone into its neuroscience pipeline [6]. This transition facilitated access to Evotec’s industrial-scale induced pluripotent stem cell (iPSC) platform for neuronal differentiation, enabling:
Subsequently, Evotec established partnership with Novo Nordisk (2024) focusing on stem cell-based therapies for CNS disorders. Though not directly advancing Ocaperidone, this collaboration developed enabling technologies for cell-type-specific delivery systems potentially applicable to small-molecule neuroleptics [3].
Table 2: Developmental Timeline of Ocaperidone
Period | Development Phase | Key Entities | Major Activities |
---|---|---|---|
1980s–1990s | Discovery & Prevalidation | Janssen Pharmaceutica | SAR optimization, receptor profiling, behavioral pharmacology |
Early 2000s | Portfolio refinement | Janssen/Neuro3d | Out-licensing, preliminary safety screening |
2007 | Asset acquisition | Evotec AG | IP transfer, neuronal target engagement studies |
2024 | Technology partnership | Evotec/Novo Nordisk | Stem cell platform development (indirect support) |
Compounds Mentioned in Article